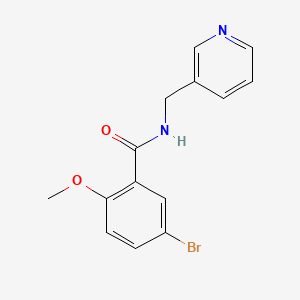
N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide, also known as DFPM or Ro 25-6981, is a selective antagonist of the NMDA receptor subtype NR2B. It is a chemical compound that has been extensively studied for its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. In
Applications De Recherche Scientifique
N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide has been extensively studied for its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide has also been shown to reduce the symptoms of schizophrenia in animal models.
Mécanisme D'action
N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide is a selective antagonist of the NMDA receptor subtype NR2B. It binds to the NR2B subunit of the NMDA receptor and blocks its activity. The NMDA receptor is a type of glutamate receptor that is involved in learning and memory. By blocking the activity of the NR2B subunit, N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide can improve cognitive function and memory.
Biochemical and Physiological Effects:
N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to reduce the symptoms of schizophrenia in animal models. N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide has a high affinity for the NR2B subunit of the NMDA receptor, which makes it a selective antagonist. This selectivity reduces the risk of side effects associated with non-selective NMDA receptor antagonists.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide has several advantages for lab experiments. It is a selective antagonist of the NR2B subunit of the NMDA receptor, which makes it a useful tool for studying the role of this subunit in learning and memory. N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease, which makes it a potential therapeutic agent for these disorders. However, N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide has some limitations for lab experiments. It is a chemical compound that requires specialized equipment and expertise for its synthesis. N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide is also a potent antagonist of the NMDA receptor, which makes it potentially toxic at high doses.
Orientations Futures
N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide has several potential future directions for research. It could be further studied as a potential therapeutic agent for neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide could also be used as a tool for studying the role of the NR2B subunit of the NMDA receptor in learning and memory. Future research could also focus on developing new compounds that are more selective and less toxic than N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide.
Méthodes De Synthèse
The synthesis of N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide involves a series of chemical reactions that result in the formation of the final compound. The first step involves the reaction of 4-fluorobenzaldehyde with piperazine to form 4-fluorobenzylpiperazine. The second step involves the reaction of 4-fluorobenzylpiperazine with 4,6-dimethyl-2-chloropyrimidine to form N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)piperazine. The final step involves the reaction of N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)piperazine with cyanamide to form N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide.
Propriétés
IUPAC Name |
N'-(4,6-dimethylpyrimidin-2-yl)-4-(4-fluorophenyl)piperazine-1-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN6/c1-12-11-13(2)21-17(20-12)22-16(19)24-9-7-23(8-10-24)15-5-3-14(18)4-6-15/h3-6,11H,7-10H2,1-2H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHZKZZERDEIMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)N2CCN(CC2)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/N2CCN(CC2)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-bromo-2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B5819527.png)


![ethyl 4-({[(2-methylbenzyl)thio]acetyl}amino)benzoate](/img/structure/B5819557.png)


![3-(5-allyl-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid](/img/structure/B5819585.png)
![1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B5819591.png)

![5-[(4-tert-butylbenzyl)thio]-1-cyclohexyl-1H-tetrazole](/img/structure/B5819602.png)
![methyl 4-[(2,3-dichlorobenzoyl)amino]benzoate](/img/structure/B5819614.png)
![6-nitro-2-(4H-1,2,4-triazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5819629.png)